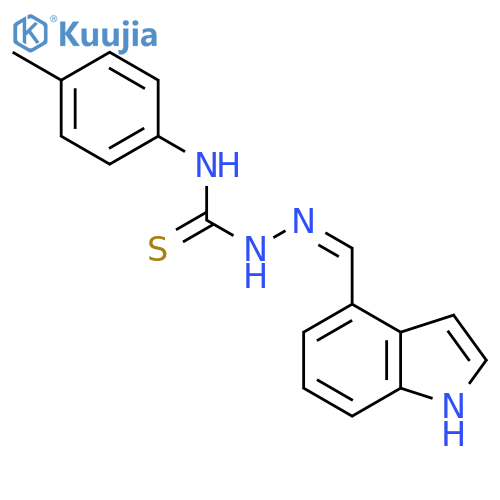Cas no 2640168-55-2 (3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea)

2640168-55-2 structure
商品名:3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea
3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea 化学的及び物理的性質
名前と識別子
-
- 3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea
- 2640168-55-2
- 3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea
- EN300-28309429
-
- インチ: 1S/C17H16N4S/c1-12-5-7-14(8-6-12)20-17(22)21-19-11-13-3-2-4-16-15(13)9-10-18-16/h2-11,18H,1H3,(H2,20,21,22)/b19-11-
- InChIKey: VJJRLTBWDRIQIC-ODLFYWEKSA-N
- ほほえんだ: S=C(N/N=C\C1=CC=CC2=C1C=CN2)NC1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 308.10956770g/mol
- どういたいしつりょう: 308.10956770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 84.3Ų
3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28309429-0.1g |
3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea |
2640168-55-2 | 95.0% | 0.1g |
$735.0 | 2025-03-19 | |
| Enamine | EN300-28309429-0.05g |
3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea |
2640168-55-2 | 95.0% | 0.05g |
$610.0 | 2025-03-19 | |
| 1PlusChem | 1P0281NK-50mg |
3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea |
2640168-55-2 | 95% | 50mg |
$816.00 | 2024-05-08 | |
| 1PlusChem | 1P0281NK-100mg |
3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea |
2640168-55-2 | 95% | 100mg |
$971.00 | 2024-05-08 |
3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
2640168-55-2 (3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea) 関連製品
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
